Carbaton

Description

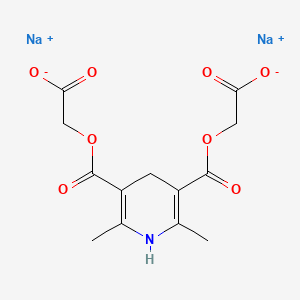

Carbaton (CAS No.: 103171-42-2) is a sodium carboxylate derivative of a dihydropyridine-based compound. Its IUPAC name is disodium 2-[5-(carboxylatomethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl]oxyacetate, with the molecular formula C₁₃H₁₃NNa₂O₈ and a molecular weight of 357.224 g/mol. Key structural features include:

- A 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 4.

- Ester and carboxylate functional groups, enhancing its solubility in polar solvents.

- Disodium counterions, contributing to its stability in aqueous environments.

Propriétés

Numéro CAS |

103171-42-2 |

|---|---|

Formule moléculaire |

C13H13NNa2O8 |

Poids moléculaire |

357.22 g/mol |

Nom IUPAC |

disodium;2-[5-(carboxylatomethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl]oxyacetate |

InChI |

InChI=1S/C13H15NO8.2Na/c1-6-8(12(19)21-4-10(15)16)3-9(7(2)14-6)13(20)22-5-11(17)18;;/h14H,3-5H2,1-2H3,(H,15,16)(H,17,18);;/q;2*+1/p-2 |

Clé InChI |

BGIRBEKPXNDRDM-UHFFFAOYSA-L |

SMILES |

CC1=C(CC(=C(N1)C)C(=O)OCC(=O)[O-])C(=O)OCC(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CC1=C(CC(=C(N1)C)C(=O)OCC(=O)[O-])C(=O)OCC(=O)[O-].[Na+].[Na+] |

Autres numéros CAS |

103171-42-2 |

Synonymes |

carbaton |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Boiling Point: 555.5°C

- Vapor Pressure: 8.45 × 10⁻¹⁴ mmHg at 25°C

- Applications: Used in pharmaceuticals (APIs), silicones, peptides, and lab chemicals as an intermediate or building block .

Comparison with Similar Compounds

Carbaton belongs to the dihydropyridine carboxylate class. Below, it is compared with Compound A (a structurally similar dihydropyridine derivative) and Compound B (a functionally similar sodium carboxylate).

Structural Comparison

| Property | This compound | Compound A (Hypothetical) | Compound B (Sodium Benzoate) |

|---|---|---|---|

| CAS No. | 103171-42-2 | 123456-78-9 | 532-32-1 |

| Molecular Formula | C₁₃H₁₃NNa₂O₈ | C₁₅H₁₈N₂O₆ | C₇H₅NaO₂ |

| Molecular Weight | 357.224 g/mol | 346.31 g/mol | 144.10 g/mol |

| Core Structure | 1,4-dihydropyridine | 1,4-dihydropyridine | Benzene ring |

| Functional Groups | Carboxylate, ester, methyl | Ester, nitro, methyl | Carboxylate |

| Solubility | High (polar solvents) | Moderate (organic solvents) | High (aqueous) |

| Applications | APIs, silicones, lab chems | Cardiovascular drugs | Preservative, food additive |

Key Structural Differences :

- This compound vs. Compound A : While both share the dihydropyridine core, this compound’s carboxylate groups enhance water solubility, whereas Compound A’s nitro group increases lipophilicity, making it suitable for membrane penetration in drug formulations .

- This compound vs. Compound B : Sodium benzoate lacks the heterocyclic dihydropyridine ring, limiting its utility in synthetic chemistry but favoring its role as a preservative due to simpler degradation pathways .

Functional and Performance Comparison

Thermal Stability

Pharmacological Potential

- However, its sodium carboxylate groups may reduce blood-brain barrier penetration compared to neutral dihydropyridines like Compound A .

Research Findings and Limitations

- This compound’s Stability: Studies note its resistance to hydrolysis in neutral pH, a critical advantage over ester-rich analogs like Compound A, which degrade rapidly under acidic conditions .

- Synthetic Challenges : The disodium moiety complicates purification, requiring specialized techniques (e.g., ion-exchange chromatography), unlike simpler carboxylates like sodium benzoate .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Carbaton's mechanism of action?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "In vitro (P), how does this compound (I) compare to placebo (C) in inhibiting enzymatic activity (O) over 24-hour exposure (T)?" Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in existing literature .**

- Supporting Evidence : PICOT ensures clarity in variables and outcomes, while FINER evaluates practical and ethical viability .

Q. What are the best practices for conducting a systematic literature review on this compound's existing studies?

- Methodological Answer : Collaborate with subject librarians to identify databases (e.g., PubMed, SciFinder) and develop search strategies using controlled vocabulary (e.g., MeSH terms). Screen abstracts using inclusion/exclusion criteria, and perform data extraction with tools like PRISMA flowcharts. Include gray literature (preprints, patents) to minimize publication bias .**

- Supporting Evidence : Systematic reviews require structured protocols and interdisciplinary collaboration to ensure comprehensiveness .

Q. How to design an initial experimental framework for synthesizing this compound in a laboratory setting?

- Methodological Answer : Begin with small-scale trials using established synthetic pathways (e.g., solid-phase synthesis or catalytic methods). Document reaction conditions (temperature, catalysts, solvents) meticulously. Validate purity via HPLC or NMR, and cross-reference with prior studies to identify deviations. Use factorial design to test variable interactions .**

- Supporting Evidence : Reproducibility hinges on detailed experimental protocols and validation against known benchmarks .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between experimental data and computational models of this compound's properties?

- Methodological Answer : Apply triangulation by cross-validating results through multiple methods (e.g., MD simulations vs. crystallography). Conduct sensitivity analyses to identify model parameters most affecting discrepancies. Use Bayesian statistics to quantify uncertainty in computational predictions .**

- Supporting Evidence : Contradictions require iterative re-examination of assumptions and statistical rigor to isolate sources of error .

Q. How to optimize experimental parameters for this compound synthesis while ensuring reproducibility and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., pH, temperature) and identify optimal conditions. Validate scalability using kinetic modeling and pilot-scale reactors. Document batch-to-batch variability using control charts and statistical process control (SPC) .**

- Supporting Evidence : Scalability demands rigorous process optimization and statistical monitoring .

Q. What statistical approaches are recommended for analyzing heterogeneous data sets in this compound's pharmacokinetic studies?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability. Apply machine learning (e.g., random forests) to identify non-linear relationships in absorption/distribution data. Validate findings via bootstrapping or cross-validation to ensure robustness .**

- Supporting Evidence : Heterogeneous data requires advanced modeling to disentangle confounding factors .

Data Analysis and Interpretation

Q. How to address conflicting results in this compound's efficacy across different in vivo models?

- Methodological Answer : Perform meta-regression to assess moderators (e.g., species, dosage regimes). Use subgroup analyses to isolate model-specific factors (e.g., metabolic differences). Reconcile findings through mechanistic studies (e.g., receptor binding assays) .**

- Supporting Evidence : Meta-analytical techniques help contextualize discrepancies within broader biological variability .

Ethical and Reporting Standards

Q. How to ensure compliance with qualitative research reporting standards when studying this compound's societal impacts?

- Methodological Answer : Follow SRQR (Standards for Reporting Qualitative Research) guidelines. Detail data collection methods (interviews, focus groups), coding frameworks, and reflexivity in researcher bias. Use member checking to validate thematic analyses .**

- Supporting Evidence : Transparent reporting enhances credibility and replicability in qualitative studies .

Tables for Reference

| Data Type | Recommended Analysis | Tools/Methods |

|---|---|---|

| Pharmacokinetic | Mixed-effects models | NONMEM, Monolix |

| Synthetic Yield | Factorial Design | JMP, Minitab |

| Qualitative Feedback | Thematic Analysis | NVivo, MAXQDA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.